molecular formula C2F4O3S B1294460 2-(Fluorosulfonyl)difluoroacetyl fluoride CAS No. 677-67-8

2-(Fluorosulfonyl)difluoroacetyl fluoride

Cat. No.: B1294460
CAS No.: 677-67-8
M. Wt: 180.08 g/mol
InChI Key: YIHXQSQQJBEAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known that this compound is a monomer with two reactive sites , suggesting that it may interact with a variety of biological targets.

Mode of Action

Its structure, which includes a fluorine atom at the 2-position and two reactive sites, suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds .

Pharmacokinetics

Its solubility parameters of logp = 31 and logD = 15 suggest that it has moderate polarity, which could influence its bioavailability.

Action Environment

The action of 2-(Fluorosulfonyl)difluoroacetyl fluoride can be influenced by various environmental factors. For instance, its chemical stability allows for easy storage and handling . Furthermore, it is moderately soluble in diethylene glycol, triketones, and chlorinated solvents such as dichloromethane and ethylene dichloride , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal method for preparing difluoro(fluorosulfonyl)acetyl fluoride involves the catalytic isomerization of tetrafluoroethane-β-sultone. The sultone itself is synthesized by reacting tetrafluoroethylene with sulfur trioxide at temperatures of 40-50°C and pressures up to 4-5 MPa. To prevent spontaneous polymerization of tetrafluoroethylene, stabilizers such as triethylamine are added .

Industrial Production Methods

The existing methods for preparing both the sultone and difluoro(fluorosulfonyl)acetyl fluoride are primarily designed for laboratory-scale purposes. efforts have been made to adapt these methods for commercial-scale production. This involves optimizing reaction conditions to ensure safety and efficiency while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions

Difluoro(fluorosulfonyl)acetyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with difluoro(fluorosulfonyl)acetyl fluoride include nucleophiles such as amines and alcohols. Reaction conditions typically involve moderate temperatures and the presence of a suitable solvent .

Major Products Formed

The major products formed from reactions involving difluoro(fluorosulfonyl)acetyl fluoride depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

Difluoro(fluorosulfonyl)acetyl fluoride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to difluoro(fluorosulfonyl)acetyl fluoride include:

Uniqueness

Difluoro(fluorosulfonyl)acetyl fluoride is unique due to the presence of both fluorosulfonyl and acetyl fluoride groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable intermediate for the preparation of a wide range of fluorinated compounds .

Properties

IUPAC Name

2,2-difluoro-2-fluorosulfonylacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4O3S/c3-1(7)2(4,5)10(6,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHXQSQQJBEAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)S(=O)(=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060981
Record name Difluoro(fluorosulphonyl)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

677-67-8
Record name 2,2-Difluoro-2-(fluorosulfonyl)acetyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Difluoro(fluorosulphonyl)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoro(fluorosulphonyl)acetyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.